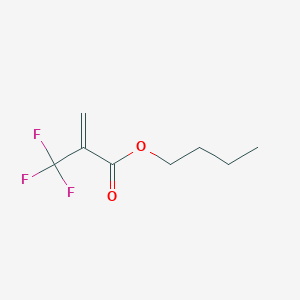
Butyl 2-(trifluoromethyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(trifluoromethyl)prop-2-enoate is an organic compound with the molecular formula C8H11F3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts distinct reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 2-(trifluoromethyl)prop-2-enoate can be synthesized through the esterification of acrylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions, followed by neutralization, water washing, and distillation to obtain the pure product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of polymerization inhibitors such as hydroquinone or phenothiazine is common to prevent unwanted polymerization during production .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Butyl 2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Medicine: Research into drug development often utilizes this compound to create novel pharmaceuticals with improved efficacy and stability.
Mechanism of Action
The mechanism by which butyl 2-(trifluoromethyl)prop-2-enoate exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The electron-withdrawing nature of the trifluoromethyl group can stabilize transition states and intermediates in chemical reactions, leading to increased reaction rates and selectivity. Additionally, the ester group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Butyl acrylate: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Ethyl 2-(trifluoromethyl)prop-2-enoate: Another ester with a trifluoromethyl group but with an ethyl instead of a butyl group, leading to variations in physical and chemical properties.
Methyl 2-(trifluoromethyl)prop-2-enoate: Similar to the ethyl ester but with a methyl group, further altering its reactivity and uses.
Uniqueness
Butyl 2-(trifluoromethyl)prop-2-enoate is unique due to the combination of the butyl ester and trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
105935-22-6 |
|---|---|
Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
butyl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C8H11F3O2/c1-3-4-5-13-7(12)6(2)8(9,10)11/h2-5H2,1H3 |
InChI Key |
NJFQOVLUIOWIOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















